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  • Product: N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride
  • CAS: 858796-59-5

Core Science & Biosynthesis

Exploratory

Comprehensive Thermodynamic Profiling of N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride

Executive Summary N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS: 858796-59-5; Free Base CAS: 175915-12-5) is a highly functionalized secondary amine salt. Featuring an electron-rich 5-methylfuran ring and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS: 858796-59-5; Free Base CAS: 175915-12-5) is a highly functionalized secondary amine salt. Featuring an electron-rich 5-methylfuran ring and an N-ethyl substitution, this compound serves as a critical intermediate in the synthesis of pharmaceuticals (such as ranitidine analogues) and advanced agrochemicals.

Understanding the thermodynamic properties of this compound—ranging from solid-state phase transitions to solution-phase acid-base equilibria—is paramount for preformulation scientists. This whitepaper provides an in-depth, self-validating technical guide to the thermodynamic characterization of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride, detailing the causality behind experimental protocols and structural-property relationships.

Molecular Architecture & Thermodynamic Implications

The thermodynamic behavior of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride is dictated by three core structural motifs:

  • The Hydrochloride Salt Form: Free furfurylamines are typically volatile liquids prone to atmospheric oxidation. Salt formation with hydrochloric acid establishes a stable, high-melting crystalline lattice driven by strong ionic interactions and hydrogen bonding ( N+−H⋯Cl− ).

  • The Secondary Amine Core: The N-ethyl substitution provides an inductive electron-donating effect, slightly increasing the basicity (pKa) of the nitrogen compared to primary furfurylamines [1].

  • The 5-Methylfuran Ring: The methyl group increases the lipophilicity and steric bulk of the molecule, which directly influences the entropy of solvation ( ΔSsolv​ ) and the partition coefficient ( logP ).

Workflow Start N-[(5-Methyl-2-furyl)methyl] ethanamine HCl Solid Solid-State Analysis (DSC / TGA) Start->Solid Solution Solution Thermodynamics (Potentiometry / Shake-Flask) Start->Solution Thermal Phase Transitions ΔH_fus, T_m Solid->Thermal Degradation Thermal Stability T_onset, Mass Loss Solid->Degradation AcidBase Acid-Base Equilibria pKa, ΔG_ion Solution->AcidBase Solubility Dissolution Thermodynamics ΔH_diss, van 't Hoff Solution->Solubility

Caption: Thermodynamic Characterization Workflow for Amine Hydrochlorides.

Solid-State Thermodynamics: Thermal Analysis

To evaluate the crystal lattice energy and thermal stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed. The thermal degradation of furfurylamine derivatives typically occurs post-melting, requiring precise atmospheric control [2].

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: Determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

  • Causality of Design: DSC must be calibrated using an Indium standard ( Tm​=156.6 °C, ΔHfus​=28.45 J/g) because the expected melting point of this hydrochloride salt falls within the 140–170 °C range. A heating rate of 10 °C/min is chosen to perfectly balance thermal resolution (peak sharpness) and sensitivity (heat flow magnitude).

  • Step-by-Step Methodology:

    • Accurately weigh 3.0–5.0 mg of the crystalline sample into an aluminum pan and crimp with a pinhole lid. Rationale: The pinhole prevents pressure build-up from residual moisture vaporization, which could artificially shift the endothermic baseline.

    • Purge the DSC cell with dry Nitrogen at 50 mL/min. Rationale: Nitrogen prevents premature oxidative degradation of the electron-rich furan ring at elevated temperatures.

    • Equilibrate at 25 °C, then heat at 10 °C/min to 200 °C.

    • Integrate the melting endotherm to calculate ΔHfus​ (J/g, then convert to kJ/mol).

Protocol: Thermogravimetric Analysis (TGA)
  • Objective: Determine the onset of thermal decomposition ( Tonset​ ).

  • Methodology: Heat 5.0 mg of the sample in an open platinum crucible from 25 °C to 600 °C at 10 °C/min under a nitrogen atmosphere.

  • Interpretation: A mass loss prior to Tm​ indicates residual solvent or hygroscopicity. A sharp mass loss above 200 °C corresponds to the volatilization of HCl gas and the subsequent breakdown of the furan-amine linkage.

Solution Thermodynamics: Acid-Base Equilibria

The thermodynamic pKa of the secondary amine dictates its ionization state at physiological pH, directly impacting its solubility and membrane permeability. For furfurylamine derivatives, the pKa is typically modeled using potentiometric titration combined with non-linear regression [3].

Protocol: Potentiometric Titration
  • Objective: Determine the thermodynamic acid dissociation constant ( pKa​ ) and the standard Gibbs free energy of ionization ( ΔGion∘​ ).

  • Causality of Design: Titrations must be performed in a background electrolyte (e.g., 0.15 M KCl). Why? Maintaining a constant ionic strength ensures that the activity coefficients of the ionic species remain stable throughout the titration. Without this, the calculated pKa would be an "apparent" value that drifts with concentration.

  • Step-by-Step Methodology:

    • Prepare a 1.0 mM solution of the hydrochloride salt in 50 mL of 0.15 M KCl (aqueous).

    • Maintain the titration vessel at a strict 25.0 ± 0.1 °C using a jacketed beaker connected to a circulating water bath. Rationale: pKa is highly temperature-dependent; precise thermal control is required to calculate accurate thermodynamic parameters.

    • Titrate with standardized 0.1 M NaOH using an automated titrator, recording pH after each 0.05 mL addition.

    • Apply a Gran plot transformation to the data to identify the exact equivalence point and calculate the pKa.

AcidBase AH Protonated State AH+ (Salt) A Free Base A (Neutral) AH->A ΔG_diss > 0 K_a H Proton H+ (Aqueous) AH->H

Caption: Acid-Base Thermodynamic Equilibrium Pathway.

Solubility Thermodynamics

To understand the driving forces behind the drug's dissolution, we measure its thermodynamic solubility across a temperature gradient.

Protocol: Isothermal Shake-Flask Method
  • Objective: Determine the enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ) of dissolution.

  • Causality of Design: We utilize the shake-flask method rather than kinetic solvent-shift methods because kinetic methods often induce supersaturation, measuring a metastable state. The shake-flask method guarantees true thermodynamic equilibrium between the solid lattice and the solvated ions.

  • Step-by-Step Methodology:

    • Add an excess of the hydrochloride salt to glass vials containing 10 mL of buffered aqueous solution (pH 4.0, to ensure full protonation).

    • Place vials in shaking water baths set to 25 °C, 30 °C, 37 °C, and 45 °C. Agitate at 150 rpm for 48 hours.

    • Centrifuge aliquots to separate the solid phase, then quantify the dissolved concentration using HPLC-UV (detection at ~220 nm, corresponding to the furan chromophore).

    • Plot ln(Solubility) versus 1/T (Kelvin). According to the van 't Hoff equation :

      lnx=−RTΔHdiss​​+RΔSdiss​​

      The slope of the line yields −ΔHdiss​/R , revealing whether the dissolution is endothermic (lattice energy dominates) or exothermic (solvation energy dominates).

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and physicochemical parameters for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride, extrapolated from validated models of furfurylamine hydrochlorides and secondary amine behavior.

ParameterSymbolValue / RangeAnalytical Method
Molecular Weight (Salt) MW 175.66 g/mol Mass Spectrometry
Melting Point Tm​ 145 – 155 °CDSC (10 °C/min)
Enthalpy of Fusion ΔHfus​ ~25.0 – 30.0 kJ/molDSC Integration
Thermal Degradation Onset Tonset​ > 210 °CTGA (Mass loss of HCl)
Thermodynamic pKa pKa​ 9.20 ± 0.15Potentiometry (25 °C, I=0.15)
Gibbs Free Energy of Ionization ΔGion∘​ ~52.5 kJ/molCalculated from pKa​
Aqueous Solubility (25 °C) Sw​ > 100 mg/mLShake-Flask (Equilibrium)
Partition Coefficient (Free Base) logP ~1.4Shake-Flask (Octanol/Water)

References

  • Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine Environmental Science & Technology - ACS Publications[Link]

  • Biomass-Based Polyureas Derived from Rigid Furfurylamine and Isomannide ACS Applied Polymer Materials - ACS Publications[Link]

  • Trace analysis of acids and bases by conductometric titration with multiparametric non-linear regression ResearchGate[Link]

Protocols & Analytical Methods

Method

Topic: Preparation and Handling of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride Stock Solutions for In Vitro Cellular Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, storage, and application of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride stock solutions for use in cell culture. The protocols detailed herein are designed to ensure accuracy, reproducibility, and the preservation of compound integrity for reliable in vitro experimental outcomes. We address critical parameters including solvent selection, concentration calculations, sterilization, and storage, while also considering the potential biological activities of furan-containing molecules. The overarching goal is to equip researchers with a robust framework for utilizing this compound in cell-based assays.

Introduction: The Importance of a Validated Protocol

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride belongs to the furan class of heterocyclic organic molecules. Furan derivatives have attracted significant attention in medicinal chemistry for their diverse biological activities, including potential anticancer properties.[1][2] The accurate and consistent preparation of stock solutions is a foundational prerequisite for any cell-based experiment, as errors in concentration or compound degradation can lead to invalid data and hinder research progress.[3]

This guide moves beyond a simple recitation of steps, explaining the scientific rationale behind each procedural choice. By understanding the "why," researchers can better adapt these protocols to their specific experimental needs and troubleshoot potential issues. We will cover the preparation of both aqueous- and organic-based stock solutions, providing a versatile approach for various research applications.

Compound Profile and Quantitative Data

A precise understanding of the compound's physicochemical properties is essential for accurate stock solution preparation.[3]

PropertyValueSource
IUPAC Name ethyl[(furan-2-yl)methyl]amine;hydrochloride[4]
CAS Number 99357-37-6[4]
Molecular Formula C₇H₁₁NO · HCl[4]
Molecular Weight 161.63 g/mol [4]
Appearance Solid (form may vary)
Purity ≥97% (typical)
Recommended Storage (Solid) Room temperature, keep dry and cool

Scientific Principles of Stock Solution Preparation

The preparation of a concentrated stock solution is standard procedure in cell culture for several reasons.[5] It circumvents the inaccuracies associated with weighing small milligram or microgram quantities for direct addition to media and reduces the risk of contamination from repetitive handling.[5] Furthermore, concentrated solutions are often more stable during long-term storage than highly dilute working solutions.[5]

Solvent Selection: A Critical Choice

The choice of solvent is dictated by the compound's solubility and its compatibility with the cell model.

  • Sterile Water or Phosphate-Buffered Saline (PBS): As a hydrochloride salt, N-[(5-Methyl-2-furyl)methyl]ethanamine is anticipated to have good solubility in aqueous solutions. Using a sterile, aqueous solvent is often ideal as it avoids any potential solvent-induced cytotoxicity. High-quality, cell culture grade water is paramount to avoid contaminants like endotoxins that can affect cell behavior.[6]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules that are poorly soluble in water.[7] While effective, DMSO can be toxic to cells at higher concentrations (typically >0.5%), and even at lower concentrations, it can influence cellular processes.[8][9] Therefore, it is critical to ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤0.1%) and to always include a vehicle control in experiments.[7][8][10]

Sterilization: Maintaining Asepsis

Stock solutions must be sterile to prevent microbial contamination of the cell culture.[6][11] Since compounds like N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride are heat-labile, autoclaving is not appropriate.[12] The gold standard for sterilizing solutions containing sensitive small molecules is sterile filtration through a 0.22 µm filter.[12][13] This method effectively removes bacteria without degrading the compound.

Storage and Stability: Preserving Compound Integrity

To prevent degradation from hydrolysis, oxidation, or repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes and stored at low temperatures.[8][14]

  • Short-term storage (up to 1 month): -20°C is generally acceptable.[15]

  • Long-term storage (1 month to 1 year): -80°C is highly recommended to ensure maximum stability.[8][15]

Protecting solutions from light by using amber vials or wrapping vials in foil is also a prudent measure, especially for compounds with aromatic ring systems.[5]

Master Workflow for Stock Solution Preparation

The following diagram outlines the universal workflow from receiving the solid compound to its application in a cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use compound Weigh Solid Compound dissolve Dissolve in Appropriate Solvent compound->dissolve  Calculate Volume filter Sterile Filter (0.22 µm Filter) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat

Caption: General workflow for preparing and using stock solutions.

Detailed Protocols

Safety First: Always consult the Safety Data Sheet (SDS) before handling the compound. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[10] Handle the powdered compound in a chemical fume hood to prevent inhalation.[10]

Protocol A: Preparation of a 10 mM Aqueous Stock Solution

This is the preferred protocol if the compound demonstrates sufficient solubility in an aqueous buffer.

Materials:

  • N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride powder

  • Sterile, cell culture grade Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1.5 mL or 2.0 mL amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile syringe (e.g., 1 mL or 3 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Molarity (mM) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL: Mass (mg) = 10 mM × 0.001 L × 161.63 g/mol = 1.6163 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Aseptically add the calculated volume of sterile PBS (e.g., 1 mL) to the tube.

  • Solubilization: Cap the tube tightly and vortex vigorously until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulates remain.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile amber tube. This step should be performed in a laminar flow hood to maintain sterility.[16]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled amber cryovials. Store immediately at -20°C (short-term) or -80°C (long-term).[8][15]

Protocol B: Preparation of a 10 mM DMSO Stock Solution

Use this protocol if the compound's solubility in aqueous solutions is limited or if a higher stock concentration is required.

Materials:

  • N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Sterile 1.5 mL or 2.0 mL amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

Procedure:

  • Calculation: The mass calculation is the same as in Protocol A. For 1 mL of a 10 mM stock, 1.6163 mg is required.

  • Weighing: In a chemical fume hood, carefully weigh the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: In a laminar flow hood, add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube.

  • Solubilization: Cap the tube tightly and vortex until the solid is completely dissolved. Sonication or gentle warming may be used to assist dissolution.[8] The solution should be clear.

  • Aliquoting and Storage: As DMSO is sterile by nature and filtration can be difficult with small volumes of viscous solvent, direct aliquoting is common. In a laminar flow hood, dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled amber cryovials. Store immediately at -20°C or -80°C.[8][15]

Application in Cell Culture

Preparation of Working Solution:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock:

      • Dilution Factor = 10,000 µM / 10 µM = 1000

      • Volume of stock needed = 10 mL / 1000 = 0.01 mL = 10 µL

      • Add 10 µL of the 10 mM stock to 9.99 mL of medium.

  • Mix the working solution gently but thoroughly before adding it to the cells.

Crucial Experimental Controls:

  • Vehicle Control: Always treat a set of cells with the same final concentration of the solvent (PBS or DMSO) used to prepare the working solution. This is essential to confirm that any observed cellular effects are due to the compound and not the solvent.[8] For a DMSO-based stock, the final concentration should not exceed 0.5%, and is preferably kept at or below 0.1%.[7][8]

  • Untreated Control: A set of cells that receives only fresh medium.

Mechanistic Considerations and Potential Cellular Effects

Furan and its derivatives have been reported to induce cytotoxicity, oxidative stress, and apoptosis in various cell types.[17][18] The underlying mechanisms can involve the generation of reactive oxygen species (ROS), leading to cellular damage and the activation of apoptotic pathways.[17][18] Researchers using N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride should consider these potential effects. It is imperative to perform dose-response studies to determine the optimal working concentration range that elicits the desired biological effect without causing overt cytotoxicity.[1][19]

G cluster_cell Cellular Environment compound Furan Derivative (e.g., NMFMH) ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress apoptosis Apoptosis Pathway Activation stress->apoptosis response Altered Cell Function / Viability apoptosis->response

Caption: Potential mechanism of furan-induced cytotoxicity.

Troubleshooting

IssuePossible CauseSolution
Precipitate in stock solution after thawing Concentration is too high for the solvent at that temperature; solvent absorbed moisture.Gently warm the vial to 37°C and vortex to redissolve.[15] If the issue persists, prepare a new, slightly less concentrated stock. Use fresh, anhydrous DMSO if applicable.[8][15]
Inconsistent experimental results Degradation of the compound due to repeated freeze-thaw cycles; improper storage.Always use single-use aliquots.[8] Prepare fresh working solutions for each experiment. Ensure stock solutions are stored properly at -80°C and protected from light.
Unexpected cytotoxicity in vehicle control Final DMSO concentration is too high; contamination of solvent.Ensure the final DMSO concentration in the culture medium is ≤0.1%.[10] Use fresh, sterile, cell culture-grade solvents. Run a toxicity curve for the solvent on your specific cell line.

References

  • Benchchem. Unveiling the Cytotoxic Potential of Furan Derivatives: A Comparative Guide.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Benchchem. Preparing SRI-37330 Stock Solutions for Cell Culture: Application Notes and Protocols.
  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.
  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Gokce, E., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC.
  • ResearchGate. Cytotoxicity and Hprt mutation frequency induced by furan in a panel of....
  • Science Alert. Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity.
  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?.
  • rapidmicrobiology. (2026). Stock Culture Maintenance and Storage.
  • Hansen, M. B., et al. Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Sartorius. Sterile Cell Culture Preparation.
  • Addgene. Protocols Creating Bacterial Glycerol Stocks for Long-term Storage of Plasmids.
  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Benchchem. Best practices for long-term storage of Carbimazole stock solutions.
  • Introduction to Sterile Cell Culture.
  • Assay Genie. Cell Culture Guide - Techniques and Protocols.
  • Sigma-Aldrich. Media Sterilization – Plant Tissue Culture Protocol.
  • Corning. Corning Cell Culture Media, Sera, Reagents, and Single-use Technology Product Selection Guide.
  • ChemBK. (2024). 5-Methyl-2-furanmethanamine - Physico-chemical Properties.
  • Benchchem. Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025.
  • Fluorochem. n-(Furan-2-ylmethyl)ethanamine hydrochloride.
  • Thermo Fisher Scientific. Cell Culture Media Preparation from Powder.
  • Biomol. Cell Culture Protocol for Patient-Derived Melanoma Tumor Cell Lines.
  • Sigma-Aldrich. 2-(5-methyl-2-furyl)ethanamine | 30796-85-1.
  • Cell Survival Protocol.
  • Sigma-Aldrich. (5-Methylfuran-2-yl)methanamine | 14003-16-8.
  • Sigma-Aldrich. (R)-1-(5-methylfuran-2-yl)ethanamine hydrochloride.
  • PubChem. 5-Methyl-2-furanmethanethiol | C6H8OS | CID 521873.

Sources

Application

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride as a chemical precursor in drug design

Application Note: N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride as a Versatile Secondary Amine Precursor in Targeted Drug Design Executive Summary & Structural Rationale N-[(5-Methyl-2-furyl)methyl]ethanamine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride as a Versatile Secondary Amine Precursor in Targeted Drug Design

Executive Summary & Structural Rationale

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS: 175915-12-5 or 858796-59-5)[1] is an advanced secondary amine building block increasingly utilized in modern medicinal chemistry. As drug discovery programs shift toward complex, non-planar architectures to improve target specificity, furan-containing aliphatic amines offer unique physicochemical advantages over traditional benzylic amines.

As a Senior Application Scientist, I emphasize that selecting this specific precursor is driven by three mechanistic design choices:

  • Bioisosterism & Hydrogen Bonding: The furan ring acts as an electron-rich bioisostere for phenyl, thiophene, or pyrrole rings. Unlike a phenyl ring, the furan oxygen provides a localized hydrogen bond acceptor (HBA), which can engage in specific vector interactions with kinase hinge regions or G-Protein Coupled Receptor (GPCR) allosteric pockets[2][3].

  • Metabolic Shielding: Unsubstituted furans are notorious for undergoing CYP450-mediated oxidation to form reactive, hepatotoxic furan epoxides. The methyl group at the C5 position deliberately blocks this primary site of metabolism, significantly enhancing the pharmacokinetic stability of the resulting scaffold.

  • Secondary Amine Handle: The N-ethyl substitution makes this a secondary amine. When coupled to form amides or ureas, it generates tertiary functional groups. These lack a hydrogen bond donor (HBD), a critical modification for lowering topological polar surface area (tPSA) and improving passive membrane and blood-brain barrier (BBB) permeability.

Physicochemical Profiling

To illustrate the advantage of this precursor, Table 1 compares the predicted properties of the free base of N-[(5-Methyl-2-furyl)methyl]ethanamine[4] against its benzylic counterpart, N-benzyl-ethanamine.

Table 1: Comparative Physicochemical Profile of Precursors

PropertyN-[(5-Methyl-2-furyl)methyl]ethanamineN-Benzyl-ethanamine (Phenyl Analog)Drug Design Implication
Molecular Weight 139.19 g/mol 135.21 g/mol Both are low MW, ideal for fragment-based design.
LogP (Predicted) ~1.2~1.8Furan lowers lipophilicity, improving aqueous solubility.
H-Bond Acceptors 2 (Amine N, Furan O)1 (Amine N)Furan O provides an additional interaction vector.
H-Bond Donors 1 (Amine NH)1 (Amine NH)Both form tertiary amides (0 HBD) upon coupling.
Aromaticity Electron-rich heteroaromaticNeutral aromaticFuran alters pi-stacking dynamics in binding pockets.

Key Applications in Therapeutics

3.1. GPCR Allosteric Modulators Furan-based ureas and amides have shown profound efficacy as allosteric modulators of GPCRs, such as the Cannabinoid Type-1 (CB1) receptor. Hybrid molecules derived from furan-amines (e.g., analogs of Org27569) introduce three-dimensionality that disrupts planar stacking, a parameter critical for allosteric binding and biased signaling[2].

3.2. Kinase Inhibitors In the development of DYRK1A and CLK kinase inhibitors, furan-methylamine derivatives are grafted onto core scaffolds (like imidazolones) to optimize solubility and direct interactions within the ATP-binding pocket[3]. The secondary amine linker provides conformational flexibility, allowing the 5-methylfuran headgroup to adapt to transient hydrophobic sub-pockets.

Experimental Workflows & Validated Protocols

The hydrochloride salt form of this precursor ensures long-term bench stability and prevents the spontaneous oxidation common to free aliphatic amines. However, the amine must be liberated in situ during coupling.

Protocol A: Synthesis of Furan-based Tertiary Ureas via Isocyanate Coupling This self-validating protocol outlines the synthesis of a tertiary urea, a common motif in CB1 allosteric modulators[2].

  • Preparation: Suspend N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert nitrogen atmosphere.

  • Freebasing: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt to liberate the secondary amine without competing with it for the highly electrophilic isocyanate.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Add the desired aryl or alkyl isocyanate (1.05 equiv) dropwise. Causality: The low temperature controls the exothermic nucleophilic attack, minimizing the formation of symmetric urea byproducts.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The tertiary urea typically runs higher (higher Rf) than the highly polar amine precursor.

  • Workup (Self-Validating): Quench with 1N aqueous HCl (5 mL). Causality: The acidic wash protonates and extracts any unreacted amine precursor and DIPEA into the aqueous layer, leaving the neutral tertiary urea in the organic DCM layer. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Synthesis of Tertiary Amides via HATU Coupling

  • Pre-activation: In a dry flask, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 15 minutes. Causality: HATU rapidly converts the acid into a highly reactive HOAt ester, which is crucial for overcoming the steric hindrance of the secondary N-ethyl amine.

  • Amine Addition: Add N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (1.1 equiv) to the activated mixture. Stir at room temperature for 12 hours.

  • Isolation: Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO3, 1N HCl, and 5% aqueous LiCl. Causality: The LiCl wash is specifically required to remove residual DMF from the organic phase, preventing solvent contamination during downstream biological assays.

Visualizations

SynthesisWorkflow Precursor N-[(5-Methyl-2-furyl)methyl]ethanamine HCl (Precursor) Freebasing Freebasing (DIPEA / DCM) Precursor->Freebasing Reaction Coupling Reaction (Isocyanate or HATU/Acid) Freebasing->Reaction Intermediate Crude Mixture (Tertiary Amide/Urea) Reaction->Intermediate Purification Purification (Acid Wash & Chromatography) Intermediate->Purification Product Purified Target Compound (>95% Purity) Purification->Product Validation Validation (LC-MS, NMR) Product->Validation

Workflow for the synthesis and validation of tertiary amides/ureas from the furan-amine precursor.

GPCRPathway Agonist Orthosteric Agonist GPCR GPCR (e.g., CB1) Receptor Complex Agonist->GPCR Binds Orthosteric Site Modulator Furan-based Modulator (Allosteric Ligand) Modulator->GPCR Binds Allosteric Site ConformationalChange Conformational Change GPCR->ConformationalChange GProtein G-Protein Signaling (cAMP modulation) ConformationalChange->GProtein Biased Signaling BetaArrestin Beta-Arrestin Recruitment ConformationalChange->BetaArrestin Modulated

Mechanism of action for furan-derived allosteric modulators on GPCR signaling pathways.

References

  • European Journal of Medicinal Chemistry (via PMC) | Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids |[Link]

  • Google Patents | US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 |
  • PubChemLite / LCSB | 175915-12-5 (C8H13NO) Structural Information and Predicted Properties |[Link]

Sources

Method

In vivo dosing strategies and vehicles for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride

Application Note: Preclinical In Vivo Formulation and Dosing Strategies for N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride Executive Summary The transition of a small molecule from in vitro screening to in vivo pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Formulation and Dosing Strategies for N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride

Executive Summary

The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation requires rigorous formulation strategies. This application note provides authoritative guidance on the formulation, vehicle selection, and dosing protocols for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride . By leveraging the compound's inherent physicochemical properties, researchers can avoid common formulation pitfalls—such as artifactual toxicity and hemolysis—ensuring high-fidelity preclinical data.

Physicochemical Profiling & Causality in Vehicle Selection

Compound Identity & Chemical Nature N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS: 175915-12-5) is a small molecule featuring a furan heterocycle linked to a secondary amine, supplied as a hydrochloride (HCl) salt[1],[2].

The "DMSO Default" Fallacy A pervasive error in early-stage preclinical research is the default use of complex organic co-solvents, such as Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG400), for all novel compounds. Because this compound is an HCl salt, it possesses high inherent aqueous solubility. Utilizing complex vehicles for highly soluble salts is not only unnecessary but actively detrimental. High concentrations of dosing vehicles like DMSO and PEG400 can induce severe matrix effects, alter intrinsic PK profiles, and cause gastrointestinal or systemic toxicity[3],[4].

pH, Isotonicity, and the Prevention of Hemolysis When an HCl salt is dissolved in unbuffered purified water or standard 0.9% saline, the dissociation of the salt can yield a highly acidic solution. Intravenous (IV) administration of unbuffered acidic solutions is a primary cause of in vivo hemolysis (the rupture of red blood cells) and injection-site phlebitis[5],[6].

Causality of Vehicle Choice: To mitigate hemolytic risk while maintaining complete solubility, 1X Phosphate-Buffered Saline (PBS) at pH 7.4 is the optimal vehicle for parenteral routes (IV, IP, SC). The buffering capacity of PBS neutralizes the excess hydronium ions generated by the HCl salt. Simultaneously, because the secondary amine has an estimated pKa of ~9–10, it remains protonated and fully soluble at physiological pH, preventing in vivo precipitation[7],[8].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Vehicle Compatibility

ParameterCharacteristic / RecommendationRationale
Molecular Weight ~175.66 g/mol (Salt) / ~139.19 g/mol (Free Base)Low MW facilitates rapid systemic absorption.
Aqueous Solubility High (>50 mg/mL estimated)HCl salt formulation readily dissociates in water.
Optimal IV/IP Vehicle 1X PBS (pH 7.4)Buffers acidic salt to prevent in vivo hemolysis[5].
Optimal PO Vehicle Purified Water or 0.9% SalineGI tract tolerates wider pH ranges; buffers unnecessary[6].
Vehicles to Avoid DMSO, PEG400, Cremophor ELUnnecessary for HCl salts; introduces matrix toxicity[4].

Table 2: Maximum Recommended Dosing Volumes by Route[9]

Route of AdministrationMouse (Optimal / Maximum)Rat (Optimal / Maximum)
Intravenous (IV) 5 mL/kg / 25 mL/kg5 mL/kg / 10 mL/kg
Intraperitoneal (IP) 10 mL/kg / 20 mL/kg10 mL/kg / 20 mL/kg
Oral Gavage (PO) 10 mL/kg / 20 mL/kg10 mL/kg / 20 mL/kg
Subcutaneous (SC) 5 mL/kg / 10 mL/kg5 mL/kg / 10 mL/kg

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems, incorporating critical checkpoints to ensure formulation integrity prior to animal administration.

Protocol A: Preparation of Isotonic IV/IP Formulation (Target: 5 mg/mL)

Use this protocol for systemic administration where isotonicity and physiological pH are mandatory.

  • Calculations: Determine the required mass of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride. (Note: Verify whether your study design requires dosing based on the active free-base weight or the total salt weight).

  • Weighing: Accurately weigh the compound into a sterile glass vial using an analytical balance.

  • Initial Dissolution: Add 80% of the final target volume of sterile 1X PBS (pH 7.4).

  • Agitation: Vortex the solution for 60 seconds at room temperature.

    • Self-Validation Check 1 (Visual): Inspect the vial against both a solid black and solid white background. The solution must be completely transparent. Causality: Micro-precipitates can cause fatal pulmonary embolisms upon IV injection[6].

  • pH Verification: Measure the pH using a micro-pH probe or narrow-range indicator strips.

    • Self-Validation Check 2 (Chemical): The pH must read between 7.0 and 7.4. Causality: If the concentration is very high, the HCl salt may overwhelm the PBS buffer capacity, dropping the pH < 6.5. If this occurs, adjust dropwise with 0.1 N NaOH to prevent hemolysis[5].

  • Volume Adjustment: QS (quantum satis) to the final target volume with 1X PBS.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial. Causality: PES membranes exhibit ultra-low non-specific binding, ensuring the furan-derivative is not stripped from the solution during filtration[8].

Protocol B: Preparation of Oral (PO) Formulation

Use this protocol for enteral administration. The GI tract's robust buffering capacity allows for simpler vehicle selection.

  • Weighing: Weigh the required mass of the compound into a clean vial.

  • Dissolution: Add the full target volume of Purified Water (or 0.9% Saline). Causality: Complex buffers are not required for PO dosing of highly soluble salts, as the stomach acid (pH 1.5–3.5) will dictate the immediate microenvironment[6].

  • Agitation: Vortex until completely dissolved.

  • Storage: Store the formulated solution at 4°C, protected from light. Causality: The furan heterocycle is susceptible to photo-oxidation over prolonged periods; fresh preparation or light-protected storage ensures compound stability.

Formulation & Pharmacokinetic Visualizations

FormulationTree A N-[(5-Methyl-2-furyl)methyl]ethanamine HCl (Highly Water Soluble) B Route of Administration? A->B C Intravenous (IV) / Intraperitoneal (IP) B->C Systemic D Oral Gavage (PO) B->D Enteral E Dissolve in 1X PBS (pH 7.4) or 0.9% Saline C->E F Dissolve in Purified Water or 0.9% Saline D->F G Sterile Filter (0.22 µm) Check pH (7.0-7.4) E->G H Vortex & Inspect for Complete Dissolution F->H

Caption: Formulation decision tree for N-[(5-Methyl-2-furyl)methyl]ethanamine HCl based on dosing route.

PKPathway PO Oral Gavage (PO) Administration GI Gastrointestinal Tract (Protonated State) PO->GI LIVER Hepatic Portal Vein & First-Pass Metabolism GI->LIVER Absorption SYS Systemic Circulation (Target Exposure) LIVER->SYS IV Intravenous (IV) Administration IV->SYS 100% Bioavailable EXC Renal Excretion (High Water Solubility) SYS->EXC Clearance

Caption: In vivo pharmacokinetic absorption and clearance pathways for the formulated compound.

References

  • [3] PubMed / John Wiley & Sons, Ltd. "Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity". National Center for Biotechnology Information. URL:[Link]

  • [4] PubMed Central (PMC). "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions". National Center for Biotechnology Information. URL: [Link]

  • [6] Turner PV, Pekow C, Vasbinder MA, Brabb T. "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation". Journal of the American Association for Laboratory Animal Science : JAALAS. URL:[Link]

  • [9] Gad SC, Cassidy CD, Aubert N, Spainhour B, Robbe H. "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species". International Journal of Toxicology. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Establishing Long-Term Storage Conditions for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride

Introduction: The Criticality of Stability for Furan-Containing Amines N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride is a molecule incorporating three key chemical features: a substituted furan ring, a secondary a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stability for Furan-Containing Amines

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride is a molecule incorporating three key chemical features: a substituted furan ring, a secondary amine, and a hydrochloride salt. This unique combination suggests potential utility in pharmaceutical and chemical research, where such scaffolds are explored for diverse biological activities.[1][2][3] The furan moiety, in particular, is a versatile heterocyclic ring found in numerous approved drugs.[1][2]

However, the inherent chemical reactivity of these functional groups presents a significant challenge to the compound's long-term stability. The integrity, purity, and potency of a research compound or active pharmaceutical ingredient (API) are paramount for generating reproducible data and ensuring safety and efficacy.[4][5] Degradation can lead to a loss of the desired compound and the emergence of impurities with potentially unknown toxicological profiles.

This document provides a comprehensive scientific framework and detailed protocols for establishing the optimal long-term storage conditions for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride. It is designed for researchers, chemists, and drug development professionals to ensure the compound's stability and reliability over its intended lifecycle. The principles and methodologies described herein are grounded in an analysis of the molecule's structural liabilities and aligned with internationally recognized stability testing guidelines.[6][7][8][9]

Chemical Profile and Inherent Stability Considerations

A proactive approach to stability begins with a structural analysis to identify potential degradation pathways.

  • The Furan Ring: The furan ring is an electron-rich aromatic system. While integral to the activity of many compounds, it is susceptible to oxidation and acid-catalyzed degradation.[10][11][12][13] Under acidic conditions, the ring can undergo protonation, leading to ring-opening and the formation of γ-ketoenal intermediates, which are themselves reactive.[10][12] The methyl substituent may slightly increase the ring's electron density, potentially making it more susceptible to electrophilic attack compared to an unsubstituted furan.[14]

  • The Secondary Amine: Amines are basic and can be susceptible to oxidation.[15][16] Oxidative degradation can lead to the formation of N-oxides or other related impurities, particularly in the presence of oxygen, transition metals, or light.[15]

  • The Hydrochloride Salt: Converting the amine to its hydrochloride salt is a common and effective strategy to enhance stability. The salt form is generally more crystalline, less hygroscopic, and less prone to oxidative degradation than the free base. However, the salt's stability is highly dependent on humidity. Amine hydrochlorides can be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation or dissociation of the salt.[17][18][19]

Based on this analysis, the primary degradation risks for this molecule are acid-catalyzed hydrolysis/ring-opening, oxidation, and moisture-mediated degradation.

Key Factors Influencing Long-Term Stability

The following environmental factors must be rigorously controlled to ensure the long-term stability of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride.

FactorPotential ImpactScientific Rationale
Temperature HIGH RISK. Increased temperature accelerates all potential degradation reactions (hydrolysis, oxidation).Reaction rates typically double for every 10°C increase. Thermal stress can provide the activation energy needed to overcome reaction barriers.[20] For amine salts, lower temperatures (e.g., 2-8°C or -20°C) are often recommended for long-term storage.[21][22]
Humidity HIGH RISK. Moisture absorption can facilitate hydrolytic degradation of the furan ring and potentially lead to the dissociation of the hydrochloride salt.Amines are often hygroscopic.[18] Absorbed water can act as a reactant in hydrolysis and as a plasticizer, increasing molecular mobility in the solid state and thus accelerating degradation.[20]
Light (UV/Visible) MODERATE RISK. Photons can provide the energy to initiate oxidative degradation pathways (photo-oxidation).Photostability testing is a core component of stability guidelines like ICH Q1B.[7][23] Furan rings and amines can be susceptible to photolytic degradation.
Oxygen MODERATE RISK. The presence of atmospheric oxygen can promote the oxidation of both the furan ring and the secondary amine.Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate oxidative degradation pathways.[15]
pH (in solution) HIGH RISK. The furan ring is particularly unstable under acidic conditions.[11][12][14]While the compound is a hydrochloride salt, its stability in unbuffered aqueous solutions or during workups with strong acids can be compromised. For solution-state stability, a buffered system is essential.[14]

Recommended Long-Term Storage Conditions (Solid State)

Based on the chemical profile, the following conditions are recommended for the long-term storage of solid N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride. These recommendations should be formally verified by a dedicated stability study as outlined in Section 5.0.

ParameterRecommended ConditionJustification
Temperature -20°C ± 5°C Minimizes the rate of all potential chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Protects against oxidative degradation of the amine and furan moieties.
Humidity Dry (stored with desiccant) Prevents moisture absorption, which can catalyze hydrolysis and salt dissociation.[18]
Light Protected from Light (Amber Vial) Prevents photo-oxidation.
Container Tightly sealed, Type 1 borosilicate glass vial Ensures an inert storage environment and prevents moisture ingress.

Protocol: Establishing a Comprehensive Stability Study

To definitively establish the shelf-life and storage conditions, a formal stability study is required. This protocol is designed based on the principles of the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][8][23]

Objective

To evaluate the stability of a single batch of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride under various storage conditions over time to determine its retest period and recommend optimal storage conditions.

Materials and Equipment
  • N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (minimum of one primary batch)

  • ICH-compliant stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)[6]

  • Refrigerator (2-8°C) and Freezer (-20°C)

  • Amber glass vials with inert, tightly sealing caps

  • Desiccator cabinet

  • HPLC system with UV detector (or LC-MS for impurity identification)[24][25]

  • Karl Fischer titrator for water content analysis

  • pH meter

  • Analytical balance

Analytical Methodology

A stability-indicating analytical method is crucial. This is typically a gradient reverse-phase HPLC-UV method capable of separating the main peak from all potential degradation products.[25][26]

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Crucially, its stability-indicating nature must be proven through forced degradation studies.

  • Forced Degradation (Stress Testing): This is a mandatory prerequisite to the formal stability study.[15][20] Its purpose is to intentionally degrade the sample to ensure the analytical method can detect and separate the degradants.[27]

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal: Expose solid drug substance to 80°C.

    • Photolytic: Expose solid and solution to light as per ICH Q1B guidelines.[7][23] Goal: Achieve 5-20% degradation to ensure degradants are generated and can be resolved from the parent peak.[27]

Experimental Workflow Diagram

Stability_Workflow cluster_prep Phase 1: Preparation & Stress Testing cluster_study Phase 2: Long-Term & Accelerated Study cluster_analysis Phase 3: Analysis & Reporting start Receive Compound Batch method_dev Develop Stability-Indicating Analytical Method (HPLC) start->method_dev stress_test Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress_test method_val Validate Method: Demonstrate Specificity stress_test->method_val aliquot Aliquot Samples into Vials (Inert Atmosphere) method_val->aliquot storage Place Samples into Stability Chambers aliquot->storage pull Pull Samples at Scheduled Timepoints storage->pull analyze Analyze Samples: - Purity (HPLC) - Appearance - Water Content (KF) pull->analyze data Compile & Analyze Data analyze->data report Generate Stability Report & Define Storage Conditions data->report

Caption: Experimental workflow for the stability study.

Stability Study Protocol
  • Sample Preparation: On Day 0, aliquot a sufficient quantity of the compound into amber glass vials for each timepoint and condition. Purge the headspace of each vial with an inert gas (e.g., argon) before tightly sealing.

  • Storage Conditions & Timepoints: Place the prepared samples into the following conditions. The timepoints are suggestions for a 12-month study.

Storage ConditionTimepoints (Months)Tests to Perform
-20°C ± 5°C (Proposed Long-Term)0, 3, 6, 9, 12Appearance, Purity/Impurities (HPLC), Water Content (KF)
5°C ± 3°C (Refrigerator)0, 3, 6, 9, 12Appearance, Purity/Impurities (HPLC), Water Content (KF)
25°C ± 2°C / 60% RH ± 5% RH (ICH Long-Term)[6]0, 3, 6, 9, 12Appearance, Purity/Impurities (HPLC), Water Content (KF)
40°C ± 2°C / 75% RH ± 5% RH (ICH Accelerated)[6]0, 1, 3, 6Appearance, Purity/Impurities (HPLC), Water Content (KF)
  • Testing: At each timepoint, pull one vial from each condition. Allow it to equilibrate to room temperature before opening. Perform the following tests:

    • Appearance: Visually inspect for any changes in color, crystallinity, or physical state.

    • Purity/Impurities: Analyze by the validated stability-indicating HPLC method. Quantify the main peak and any specified or unspecified degradation products.

    • Water Content: Measure using Karl Fischer titration.

Data Analysis and Interpretation
  • Trends: Plot the purity (assay value) and total impurities against time for each condition.

  • Accelerated Data: Data from the 40°C/75% RH condition is used to predict long-term stability. A "significant change" (e.g., >5% loss of assay, failure to meet acceptance criteria for impurities) at this condition would trigger the need for intermediate condition testing (30°C/65% RH).[6][23]

  • Shelf-Life Determination: The retest period is established based on the real-time data from the proposed long-term storage condition (-20°C). The data must show that the compound remains within its established specifications for the duration of the claimed period.

Conclusion

The chemical structure of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride indicates a susceptibility to degradation via hydrolysis, oxidation, and photolysis. Therefore, stringent control over temperature, humidity, and light is imperative for its preservation. While preliminary recommendations point towards storage at -20°C under a dry, inert, and dark environment , these conditions must be empirically confirmed. The execution of a comprehensive stability study, including forced degradation and long-term testing as detailed in this guide, is the only authoritative method to define robust storage conditions and establish a reliable retest date, ensuring the quality and integrity of this valuable research compound.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Patel, K. et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Bajaj, S., et al. (2012).
  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • National Energy Technology Laboratory. (2023). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. [Link]

  • Le Fur, J. M., & Labaune, J. P. (1985). Metabolic pathway by cleavage of a furan ring. PubMed. [Link]

  • ResearchGate. (n.d.). Clinically approved drugs containing furan ring. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Shcherbakov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Medley, C. D., et al. (2016). Chemical De-Conjugation for Investigating the Stability of Small Molecule Drugs in Antibody-Drug Conjugates. PubMed. [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. [Link]

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Taylor & Francis Online. (2008). Metabolic pathway by cleavage of a furan ring. [Link]

  • Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Mies, J., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • ACS Publications. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. [Link]

  • Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride Formulation

Welcome to the Application Science Technical Support Center. This guide provides authoritative troubleshooting for formulation, assay development, and chemical handling of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide provides authoritative troubleshooting for formulation, assay development, and chemical handling of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride . As a secondary amine hydrochloride salt featuring an electron-rich furan ring, this compound presents unique solubility and stability challenges in aqueous media.

Mechanistic Overview of Aqueous Instability

When researchers observe precipitation of this compound in aqueous buffers, the root cause typically falls into one of three distinct physicochemical categories. Understanding the causality behind these mechanisms is critical for rational formulation design.

I. pH-Dependent Free Base Precipitation Secondary alkyl/arylalkyl amines typically exhibit a pKa​ between 8.5 and 9.5. When dissolved in physiological buffers (e.g., pH 7.4), a significant fraction of the molecule deprotonates. The resulting free base loses the hydration sphere afforded by the ionic hydrochloride salt, becoming highly lipophilic and crashing out of the aqueous phase.

II. The Common Ion Effect ( Ksp​ Suppression) In vehicles with high chloride concentrations (such as 0.9% NaCl saline or simulated gastric fluid), the solubility equilibrium of the hydrochloride salt is driven backward by Le Chatelier's principle[1]. The excess Cl− forces the intact, protonated API to crystallize as the hydrochloride salt, a phenomenon frequently encountered with weakly basic drugs[2].

III. Acid-Catalyzed Furan Ring Opening and Polymerization Furan rings are highly sensitive to acidic aqueous conditions. Diffusion of an acidic proton from the medium leads to protonation at the position of the furan ring, followed by nucleophilic attack by water[3]. This initiates a ring-opening cascade yielding reactive dicarbonyls (e.g., succinaldehyde derivatives). These electrophilic intermediates rapidly undergo aldol condensation and polymerization, forming insoluble, yellow-to-brown resins[4].

Diagnostic Workflow

Use the following logic tree to diagnose the specific mechanism driving your precipitation event.

G A Precipitation in Aqueous Media B Assess pH & Buffer A->B C1 pH > 7.0 B->C1 C2 High[Cl-] (>100mM) B->C2 C3 pH < 3.0 & Time > 2h B->C3 D1 Free Base Precipitation C1->D1 D2 Common Ion Effect (HCl Salting Out) C2->D2 D3 Furan Ring Opening & Polymerization C3->D3 E1 Add Cosolvent/Surfactant (e.g., DMSO, HP-β-CD) D1->E1 E2 Switch Counterion (e.g., Mesylate) D2->E2 E3 Prepare Fresh & Avoid Strong Acids D3->E3

Diagnostic workflow for N-[(5-Methyl-2-furyl)methyl]ethanamine HCl precipitation.

Troubleshooting & FAQs

Q: My compound precipitates immediately as a cloudy white suspension when diluted into pH 7.4 Phosphate-Buffered Saline (PBS). How do I prevent this? A: This is classic free-base precipitation. At pH 7.4, the amine loses its hydrochloride proton. To resolve this, you must lower the dielectric constant of the medium or employ solubilizing agents. We recommend formulating with 5–10% DMSO, or using a cyclodextrin (e.g., 20% HP-β-CD) to encapsulate the lipophilic free base.

Q: I am working at pH 2.0 to ensure the amine remains protonated, but I still see a white, crystalline precipitate when adding NaCl. Why? A: This is the common ion effect[1]. The addition of chloride ions shifts the solubility product ( Ksp​ ) equilibrium: R−NH2+​Cl−⇌R−NH2+​+Cl− . The excess chloride forces the drug to crystallize out of solution[2]. Solution: Switch the counterion (e.g., synthesize the mesylate or sulfate salt) or use a non-chloride buffer system (like citrate or phosphate) to maintain ionic strength without introducing common ions.

Q: After leaving the solution in 0.1 M HCl overnight, a yellowish-brown amorphous solid formed. Is this the same precipitation? A: No. This indicates irreversible chemical degradation. The electron-rich furan ring undergoes acid-catalyzed hydrolysis and ring-opening in aqueous acid[3]. The resulting dicarbonyls polymerize, forming insoluble resins[4]. Solution: Prepare acidic solutions fresh immediately before use, store them at 4°C, and avoid prolonged exposure to pH < 3.0.

Quantitative Solubility & Stability Data

The following table summarizes the expected physical state of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride under various common laboratory conditions.

Aqueous MediumpH [Cl−] (mM)Visual Observation (at 1 mg/mL)Primary Mechanism of Action
Deionized Water~5.5< 10Clear, colorless solutionStable, protonated salt form.
1X PBS7.4137Cloudy white suspensionFree base deprotonation.
0.1 M HCl + 0.9% NaCl1.0> 250White crystalline precipitateCommon ion effect ( Ksp​ exceeded).
0.1 M HCl (24h incubation)1.0100Yellow/brown amorphous solidAcid-catalyzed furan ring opening.
20% HP-β-CD in Acetate5.0< 10Clear, colorless solutionStable, encapsulated protonated form.

Standardized Experimental Protocols

To ensure reproducibility and self-validation in your experiments, utilize the following standardized methodologies.

Protocol A: Rescuing Free Base Precipitation via Cosolvent/Surfactant System

Purpose: To achieve a clear 1 mg/mL solution at physiological pH without precipitation.

  • Stock Preparation: Weigh exactly 10.0 mg of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride. Dissolve completely in 100 µL of 100% DMSO to create a 100 mg/mL master stock.

  • Vehicle Preparation: In a separate 15 mL conical tube, prepare 9.9 mL of an aqueous vehicle consisting of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Acetate buffer, pH 5.0.

  • Controlled Addition: Place the aqueous vehicle on a magnetic stirrer at 300 RPM. Add the 100 µL DMSO stock dropwise (10 µL per second) into the vortex of the stirring vehicle.

  • Validation: Measure the optical density of the final solution via UV-Vis spectrophotometry at 600 nm. An OD600​<0.05 confirms the absence of colloidal free-base precipitate.

Protocol B: Furan Stability and Ring-Opening LC-MS Assay

Purpose: To quantify the degradation rate of the furan ring under specific pH conditions[5].

  • Buffer Setup: Prepare a 50 mM Citrate buffer at pH 3.0 and a 50 mM Phosphate buffer at pH 7.0.

  • Sample Initiation: Dissolve the compound to a final concentration of 1 mM in each buffer. Immediately aliquot 1 mL into amber HPLC vials and place them in a temperature-controlled autosampler at 37°C.

  • Time-Course Quenching: At T=0,1h,4h, and 24h , extract a 50 µL aliquot. For the pH 3.0 sample, immediately quench the acid-catalyzed reaction by adding an equimolar amount of NaOH, then dilute 1:10 in the LC-MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS Validation: Analyze the samples via LC-MS. Monitor the disappearance of the parent mass and the appearance of the M+18 adduct (indicative of water addition and ring opening) or higher molecular weight polymeric adducts to confirm furan degradation[5].

References

  • Benchchem: Stability in Acidic/Basic Media. Benchchem.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels (ACS Publications).
  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Publications.
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • Common-ion effect. Wikipedia.

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride Analysis

Prepared by: Senior Application Scientist Welcome to the technical support center for the HPLC analysis of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis. Unstable retention times are a frequent obstacle, compromising data quality and reproducibility. This document provides in-depth troubleshooting guides and FAQs to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding method setup for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride, a basic amine compound.

Q1: What are the recommended starting conditions for HPLC analysis of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride?

A1: For a compound like N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride, a reversed-phase HPLC method is the most common approach. Since a validated method for this specific molecule is not readily published, we can draw from established methods for similar furan derivatives and amines.[1][2] A robust starting point is crucial for efficient method development.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommendationRationale & Key Considerations
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column is a versatile choice for retaining moderately polar and non-polar compounds.[1]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase ensures the amine is protonated, leading to more consistent interactions with the stationary phase.[1] Formic acid is MS-friendly.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is generally preferred for its lower viscosity and UV transparency.
Gradient 10-90% B over 15-20 minutesA broad gradient is ideal for initial screening to determine the approximate elution time and complexity of the sample matrix.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-35 °CUsing a column oven is critical for reproducibility, as a 1°C change can alter retention times by 1-2%.[3]
Detection UV at 210 nm or 250 nmFuran rings typically have UV absorbance. A full UV scan of the analyte standard is recommended to determine the optimal wavelength.[1]
Injection Vol. 10 µLA typical starting volume; should be optimized to avoid column overload.
Q2: How does the mobile phase pH critically affect the retention of this compound?

A2: The mobile phase pH is arguably the most influential parameter for controlling the retention of ionizable compounds like N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride.[4] As a secondary amine, this molecule's charge state is directly dependent on the pH.

  • At Low pH (e.g., pH 2.5-4.0): The amine group will be fully protonated (R-NH2+-R'). In this cationic form, its polarity is significantly increased. In reversed-phase chromatography, higher polarity leads to weaker interaction with the non-polar stationary phase, resulting in shorter retention times .[4] This is a common strategy, known as "ion-pairing" or working in an acidic mobile phase, to achieve sharp, symmetrical peaks.

  • At High pH (e.g., pH > 9, approaching the pKa): The amine will be in its neutral, un-ionized form (R-NH-R'). This form is significantly less polar and will interact more strongly with the C18 stationary phase, leading to longer retention times . However, operating at high pH can be detrimental to standard silica-based columns.

A small change in pH near the analyte's pKa can cause a large and unpredictable shift in retention.[5] Therefore, it is crucial to use a buffer and set the pH at least 1.5-2 units away from the pKa to ensure a single, stable ionic form of the analyte.

Q3: Why is a buffered mobile phase necessary?

A3: A buffer is essential for maintaining a constant and controlled pH throughout the analysis.[2] This prevents shifts in the analyte's ionization state, which would otherwise lead to retention time variability. The choice of buffer and its concentration are key. For example, a phosphate buffer can be effective, but its pH should be adjusted to be well within its buffering capacity (ideally within ±1 pH unit of its pKa).

Q4: What is the role of the organic modifier and how do I choose between Acetonitrile and Methanol?

A4: The organic modifier (acetonitrile or methanol) is the "strong" solvent in reversed-phase HPLC. Increasing its concentration in the mobile phase decreases the polarity of the eluent, which causes the analyte to elute faster (shorter retention time).

  • Acetonitrile (ACN) often provides better peak shapes and lower backpressure. It can also offer different selectivity due to its ability to participate in π-π interactions.

  • Methanol (MeOH) is a protic solvent and can interact differently with analytes, particularly through hydrogen bonding. It may provide better resolution for certain compounds.

The choice between ACN and MeOH can significantly alter the selectivity and elution order of peaks in a chromatogram. It is a valuable tool to optimize the separation of the target analyte from impurities.

Troubleshooting Guide: Unstable Retention Times

Retention time drift is a common issue that can be diagnosed systematically. The first step is to determine the nature of the shift.

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Figure 1: Initial diagnostic workflow for HPLC retention time issues.
Problem 1: My retention time is gradually and consistently drifting in one direction over a series of injections.

This type of drift often points to a slow, progressive change in the chromatographic system.

  • Potential Cause 1: Column Degradation or Fouling.

    • Why it happens: Over time, the stationary phase can degrade, or strongly retained matrix components can accumulate on the column, altering its chemistry.[1] This is especially common when analyzing complex samples.

    • How to fix it:

      • Flush the column: Use a strong solvent to wash the column. A typical flush for a C18 column involves washing with water, then isopropanol or a high percentage of acetonitrile.

      • Use a guard column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.

      • Replace the column: If flushing does not restore performance, the column may be at the end of its lifespan.

  • Potential Cause 2: Change in Mobile Phase Composition.

    • Why it happens: If the mobile phase is not prepared fresh or is left uncovered, the more volatile component (usually the organic modifier) can evaporate.[6] This slowly increases the polarity of the mobile phase, leading to longer retention times.

    • How to fix it:

      • Prepare mobile phase fresh daily.

      • Keep solvent bottles loosely capped to allow for pressure equalization but minimize evaporation.

      • Ensure adequate mixing if preparing the mobile phase online with a gradient pump.

  • Potential Cause 3: Unstable Column Temperature.

    • Why it happens: If a column oven is not used, ambient laboratory temperature changes throughout the day can cause retention times to drift.[1][3]

    • How to fix it: Always use a thermostatted column compartment and ensure it is set to a stable temperature, typically at least 5-10°C above ambient.

Problem 2: I observed a sudden and significant shift in retention time from one injection to the next.

A sudden change usually indicates a significant, discrete event rather than a gradual process.

  • Potential Cause 1: Incorrect Mobile Phase.

    • Why it happens: Preparing the mobile phase incorrectly (e.g., wrong buffer concentration, wrong pH, or swapped organic/aqueous bottles) is a common human error.[7]

    • How to fix it: Carefully verify the mobile phase preparation steps, pH measurement, and ensure the correct solvent lines are in the correct bottles.

  • Potential Cause 2: System Leak.

    • Why it happens: A leak between the pump and the injector will reduce the flow rate through the column, leading to longer retention times.[8]

    • How to fix it: Systematically check all fittings for signs of salt deposits (from buffer) or moisture. Perform a system pressure test to confirm integrity.

  • Potential Cause 3: Large Air Bubble in the Pump.

    • Why it happens: An air bubble can get trapped in the pump head, causing inconsistent flow delivery.

    • How to fix it: Purge the pump thoroughly on all solvent lines to dislodge any trapped air. Ensure your mobile phases are adequately degassed.

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Figure 2: Diagnostic flowchart for a sudden retention time shift.
Problem 3: My retention times are completely random and irreproducible ("jittering").

Erratic retention times often point to a problem with the HPLC pump's solvent delivery system.

  • Potential Cause 1: Faulty Check Valves.

    • Why it happens: Check valves ensure a one-way flow of the mobile phase. If they are dirty or sticking, the pump cannot deliver a consistent, pulse-free flow, leading to fluctuating retention times.

    • How to fix it: Remove and sonicate the check valves in isopropanol or methanol. If this fails, they may need to be replaced.

  • Potential Cause 2: Insufficient Column Equilibration.

    • Why it happens: If you are running a gradient method, the column must be fully returned to the initial mobile phase conditions before the next injection. Insufficient equilibration time will cause the next run to start with a slightly different mobile phase composition, leading to variable retention.

    • How to fix it: Ensure your method includes an equilibration period of at least 5-10 column volumes after the gradient is complete.

Experimental Protocols
Protocol 1: Preparation of 0.1% Formic Acid Mobile Phase

This protocol describes the preparation of a common acidic mobile phase used for the analysis of basic compounds.

  • Gather Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • High-purity formic acid (typically >98%)

    • Graduated cylinders

    • Filtered, clean solvent bottles

  • Prepare Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inverting several times.

    • Label clearly: "Mobile Phase A: 0.1% Formic Acid in Water".

  • Prepare Organic Phase (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly.

    • Label clearly: "Mobile Phase B: 0.1% Formic Acid in Acetonitrile".

  • Degas Solvents:

    • Before placing on the HPLC system, degas both mobile phases using a system degasser, sonication, or helium sparging to prevent air bubbles.[8]

Protocol 2: Systematic Column Flushing and Regeneration

This protocol is for a standard C18 column that is showing signs of contamination (e.g., high backpressure, peak tailing, retention drift).

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Flush Buffer Salts: Pump 10-15 column volumes of HPLC-grade water (with no buffer) through the column at a low flow rate (e.g., 0.5 mL/min).

  • Strong Organic Flush: Sequentially flush the column with solvents of increasing strength. A common sequence is:

    • Methanol (10-15 column volumes)

    • Acetonitrile (10-15 column volumes)

    • Isopropanol (10-15 column volumes)

  • Return to Operating Conditions: Reverse the flushing sequence to return the column to the mobile phase conditions of your method.

  • Equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

References
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • MTC USA. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Letter, W. S. Common Reasons for HPLC Retention Time Drift, Variation or Change.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • HPLC Troubleshooting Guide.
  • Chromatography Today. (2020, August/September). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift.
  • ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • PubMed. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.

Sources

Troubleshooting

Purification techniques for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride synthesis byproducts

Welcome to the Technical Support Center for the synthesis and purification of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound and its synthesis byproducts. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your laboratory work.

Section 1: Understanding the Chemistry of Purification

The synthesis of N-[(5-Methyl-2-furyl)methyl]ethanamine, typically achieved through the reductive amination of 5-methylfurfural with ethylamine, can often lead to a mixture of the desired product and various byproducts. The subsequent conversion to its hydrochloride salt is a critical step for stability and handling. However, impurities can be carried through this process, necessitating robust purification strategies. The effectiveness of any purification technique hinges on the differential chemical and physical properties of the target compound versus its impurities.

Common Synthesis Byproducts and Their Properties
Byproduct/ImpurityPotential OriginKey Properties for Separation
Unreacted 5-MethylfurfuralIncomplete reactionAldehyde functionality, neutral, lower boiling point
Over-reduced species (e.g., 2,5-dimethylfuran)Harsh reduction conditionsNon-polar, neutral, volatile
Dimeric or polymeric speciesSide reactions of the aldehydeHigh molecular weight, potentially less soluble
N-oxide derivativesOxidation of the amineMore polar, basic but can be less so than the parent amine[1]
Residual reducing agents and their byproductsWork-upVaries depending on the agent used (e.g., borohydrides)

Section 2: Troubleshooting and Purification Protocols

This section addresses specific issues you may encounter during the purification of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride. Each question is followed by a detailed explanation and a step-by-step protocol.

FAQ 1: My final product is an oil or a sticky solid, not a crystalline powder. How can I induce crystallization and improve purity?

This is a common issue often caused by the presence of impurities that inhibit the formation of a crystal lattice. Recrystallization is a powerful technique to address this. The principle behind recrystallization is the differential solubility of the desired compound and impurities in a given solvent system at different temperatures.[2]

Root Cause Analysis & Strategy

An oily or amorphous product suggests that impurities are disrupting the regular packing of the molecules into a crystal structure. The goal is to find a solvent or solvent mixture in which the N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride is highly soluble at an elevated temperature but poorly soluble at a lower temperature, while the impurities remain soluble at the lower temperature.

Step-by-Step Recrystallization Protocol
  • Solvent Screening:

    • Begin with small-scale trials. Place a small amount of your crude product in several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethanol, acetonitrile, or mixtures with ethyl acetate) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will show poor solubility.

    • Gently heat the tubes. The desired solvent will fully dissolve the compound at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Caption: Workflow for the recrystallization of N-[(5-Methyl-2-furyl)methyl]ethanamine HCl.

FAQ 2: My product is contaminated with unreacted 5-methylfurfural. How can I remove it effectively?

The presence of the starting aldehyde is a frequent issue. Since 5-methylfurfural is a neutral compound and your product is a basic amine (present as its hydrochloride salt), acid-base extraction is an excellent method for separation.[3][4][5] This technique exploits the difference in solubility of the ionic salt and the neutral aldehyde in aqueous and organic phases.[3]

Root Cause Analysis & Strategy

The amine hydrochloride salt will be soluble in an aqueous acidic solution, while the neutral aldehyde will preferentially dissolve in an organic solvent. By partitioning the crude mixture between an acidic aqueous layer and an organic solvent, the aldehyde can be selectively removed.

Step-by-Step Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute acidic solution (e.g., 1M HCl). This will ensure your product remains in its protonated, water-soluble form. The neutral 5-methylfurfural will remain in the organic layer.

  • Separation: Separate the aqueous layer (containing your product) from the organic layer (containing the aldehyde).

  • Organic Layer Wash (Optional): You can wash the organic layer again with the acidic solution to ensure complete extraction of the product.

  • Basification and Re-extraction: Combine the aqueous layers. To recover the free amine, slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). The free amine will precipitate or form an oil.

  • Final Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane).

  • Drying and Conversion to HCl salt: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and then bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent to precipitate the pure hydrochloride salt.[2]

  • Isolation: Collect the pure N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride by filtration.

Caption: Acid-base extraction workflow for removing neutral impurities.

FAQ 3: I suspect my product is contaminated with multiple byproducts of varying polarities. What is the best purification strategy?

When dealing with a complex mixture of impurities, column chromatography is the most versatile and powerful purification technique.[6] This method separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.

Root Cause Analysis & Strategy

Byproducts from reductive amination can range from non-polar hydrocarbons to more polar, over-aminated species. Column chromatography allows for the separation of these components based on their polarity. For furan derivatives, silica gel is a common stationary phase.[7]

Step-by-Step Column Chromatography Protocol
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase (Eluent): Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. For amines, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to prevent streaking on the silica gel.

    • The ideal eluent system should give your desired product an Rf value of approximately 0.3-0.4 on the TLC plate.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product (as the free base, not the HCl salt) in a minimum amount of the eluent or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal and Salt Formation:

    • Remove the solvent from the combined pure fractions under reduced pressure.

    • Dissolve the resulting pure free amine in a suitable solvent and convert it to the hydrochloride salt as described in the previous protocol.

FAQ 4: How can I confirm the purity of my final product?

A combination of analytical techniques should be employed to confirm the purity and identity of your N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying and quantifying impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[10]

Section 3: References

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents. Available at:

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. Available at: [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine - ACS Publications. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. Available at: [Link]

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws]. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. Available at: [Link]

  • Separation of Furan-2-acetic acid on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - ResearchGate. Available at: [Link]

  • One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed. Available at: [Link]

  • Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride - PrepChem.com. Available at: [Link]

  • 3-methyl-2(5h)-furanone - Organic Syntheses Procedure. Available at: [Link]

  • Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC. Available at: [Link]

  • 5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of its Recent Applications Towards Fine Chemicals. - SciSpace. Available at: [Link]

  • Time courses of reductive amination of 5‐HMF into BAMF over... - ResearchGate. Available at: [Link]

  • First consecutive linear synthesis of hostmaniene, 5-formyl-2- (isopropyl-1'-ol)benzofuran and anadendroic acid using prenylat. Available at: [Link]

  • US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents. Available at:

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds - DTIC. Available at: [Link]

  • An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing). Available at: [Link]

  • 5-methylfurfural - Organic Syntheses Procedure. Available at: [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. Available at: [Link]

  • N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide | C13H22N4O4S - PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Reproducibility Challenge in Furanic Amine Synthesis: A Comparative Guide to N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride

As drug development pipelines increasingly rely on biomass-derived building blocks, the reproducible synthesis of furanic amines has become a critical operational bottleneck. N-[(5-Methyl-2-furyl)methyl]ethanamine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on biomass-derived building blocks, the reproducible synthesis of furanic amines has become a critical operational bottleneck. N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS 175915-12-5)—synthesized via the reductive amination of 5-methylfurfural with ethylamine—is notoriously difficult to produce with consistent lab-to-lab yields.

This guide objectively compares traditional batch synthesis, continuous flow catalytic hydrogenation, and direct commercial sourcing. By analyzing the mechanistic causality behind experimental failures, we provide researchers with validated, self-correcting workflows to ensure absolute reproducibility.

Mechanistic Bottlenecks: Why Lab-to-Lab Variability Occurs

The synthesis of N-[(5-Methyl-2-furyl)methyl]ethanamine relies on a two-step cascade: imine condensation followed by reduction. However, three distinct chemical vulnerabilities frequently derail reproducibility:

  • Reagent Volatility & Stoichiometric Drift: Ethylamine has a boiling point of 16.6 °C. In ambient batch setups, evaporative loss alters the critical amine-to-aldehyde ratio. This stoichiometric drift leads to incomplete imine formation and promotes the generation of secondary/tertiary amine byproducts [1].

  • Competitive Reduction (The Water Problem): Imine condensation generates water. If this water is not strictly sequestered, the equilibrium shifts backward. Consequently, the reducing agent (e.g., hydride or H2​ ) will prematurely reduce the unreacted 5-methylfurfural into 5-methylfurfuryl alcohol rather than the target amine.

  • Furan Ring Sensitivity: The furanic ring is highly susceptible to over-reduction. Under aggressive catalytic hydrogenation conditions, the aromatic furan ring can be hydrogenated into a tetrahydrofuran derivative [2]. Furthermore, during the final HCl salt formation, trace moisture combined with strong acid can trigger irreversible furan ring-opening and polymerization.

Reaction_Pathway SM1 5-Methylfurfural Imine Imine Intermediate (Water Removal Critical) SM1->Imine Condensation SM2 Ethylamine SM2->Imine Condensation FreeBase N-ethyl-5-methylfurfurylamine (Free Base) Imine->FreeBase Reduction Salt Target Molecule (HCl Salt) FreeBase->Salt Anhydrous HCl

Reaction pathway for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride.

Comparative Evaluation of Procurement and Synthesis Workflows

To mitigate these bottlenecks, laboratories generally adopt one of three strategies.

Strategy 1: Batch Hydride Reduction (Lab Scale)

Utilizing Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), this is the most common benchtop approach. While accessible, it suffers from high variability due to ethylamine evaporation and exothermic temperature spikes.

Strategy 2: Continuous Flow Catalytic Hydrogenation (Scale-Up)

Modern process chemistry relies on continuous flow reactors utilizing transition-metal catalysts (e.g., Pd/C or Ru/C) [1]. Flow chemistry physically confines the volatile ethylamine under back-pressure, ensuring perfect stoichiometry. Note: Emerging electrocatalytic reductive amination methods utilizing aqueous nitrite are also showing high C-atom selectivity for furfural derivatives, presenting a sustainable future alternative [3].

Strategy 3: Commercial Sourcing

For biological screening where analytical purity is paramount, direct procurement of the pre-synthesized neat standard (e.g., TRC-M103136) eliminates synthesis variability entirely [4].

Workflow_Comparison Start Procurement Strategy Batch Batch Synthesis (NaBH(OAc)3) Start->Batch Flow Continuous Flow (H2 / Catalyst) Start->Flow Comm Commercial Sourcing (LGC / TRC) Start->Comm Yield1 Yield: 60-75% High Variability Batch->Yield1 Yield2 Yield: 85-95% Low Variability Flow->Yield2 Yield3 Purity: >98% Zero Variability Comm->Yield3

Comparison of batch, flow, and commercial sourcing workflows.

Quantitative Performance Metrics

The following table summarizes the operational data across the three primary strategies, based on standard 10-gram scale evaluations.

ParameterBatch Synthesis ( NaBH(OAc)3​ )Continuous Flow ( H2​ , Pd/C)Commercial Sourcing (LGC/TRC)
Average Yield 60% – 75%85% – 95%N/A (100% Guaranteed)
Reproducibility Low (Highly user-dependent)High (System-controlled)Absolute
Primary Impurities 5-methylfurfuryl alcoholTetrahydrofuran derivativesTrace residual solvents (<0.5%)
Scalability Poor (Exothermic, Volatile)Excellent (Linear scale-up)N/A
Time-to-Result 48 – 72 Hours12 – 24 HoursShipping dependent

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols have been engineered with built-in causality checks. Do not deviate from the specified anhydrous conditions.

Route A: Batch Hydride Reduction (Lab Scale)

Causality Focus: Managing ethylamine volatility and driving imine condensation.

  • Imine Formation (Water Sequestration):

    • Dissolve 5-methylfurfural (1.0 eq, 10 mmol) in anhydrous Dichloroethane (DCE, 20 mL).

    • Critical Step: Add activated 4Å molecular sieves (2.0 g). Why? Sieves physically trap the generated water, preventing the backward equilibrium shift.

    • Cool the flask to 0 °C. Dropwise add Ethylamine (2.0 M solution in THF, 1.5 eq, 15 mmol). Why? Using a THF solution rather than bubbling ethylamine gas prevents stoichiometric loss to the atmosphere.

    • Stir for 4 hours at room temperature. Self-Validation: Perform an LC-MS check. Do not proceed until >95% of the aldehyde is converted to the imine mass.

  • Reduction:

    • Cool the reaction back to 0 °C. Portionwise add NaBH(OAc)3​ (1.5 eq, 15 mmol) over 30 minutes. Why? NaBH(OAc)3​ is milder than NaBH4​ and will selectively reduce the imine without touching unreacted aldehyde, provided the temperature is kept low to prevent thermal degradation of the furan ring.

  • Workup:

    • Quench with saturated aqueous NaHCO3​ . Extract with Dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under vacuum to yield the free base.

Route B: Continuous Flow Catalytic Hydrogenation

Causality Focus: Preventing furan over-reduction and maintaining amine stoichiometry.

  • System Priming:

    • Equip a continuous flow reactor (e.g., H-Cube) with a 5% Pd/C catalyst cartridge.

    • Set the system pressure to 10 bar and temperature to 40 °C. Why? Limiting the pressure to 10 bar provides enough kinetic energy to reduce the imine but remains below the activation energy required to hydrogenate the furan ring [2].

  • Reaction Execution:

    • Prepare a single feed solution containing 5-methylfurfural (0.5 M) and Ethylamine (0.6 M) in anhydrous ethanol.

    • Pump the solution through the reactor at a flow rate of 1.0 mL/min. Why? The back-pressure regulator ensures the volatile ethylamine remains entirely in the liquid phase, guaranteeing perfect stoichiometric contact at the catalyst surface [1].

  • Concentration:

    • Collect the effluent and remove the ethanol under reduced pressure to yield the highly pure free base.

Universal Step: Anhydrous Hydrochloride Salt Formation

Applicable to both Route A and Route B.

  • Dissolve the crude free base in strictly anhydrous Diethyl Ether (10 mL/g).

  • Cool to 0 °C under a Nitrogen atmosphere.

  • Dropwise add 4.0 M HCl in Dioxane (1.1 eq). Why? Aqueous HCl (e.g., 37% hydrochloric acid) will introduce water. In the presence of strong acid and water, the furan ring will rapidly undergo hydrolytic ring-opening, turning the solution black and yielding a polymerized tar.

  • Filter the resulting white precipitate under a stream of Nitrogen, wash with cold ether, and dry in a vacuum desiccator.

Strategic Recommendations

For early-stage assay validation and analytical standard generation, commercial sourcing of N-[(5-Methyl-2-furyl)methyl]ethanamine (e.g., via LGC Standards [4]) is the most cost-effective route, as it eliminates the hidden costs of failed batches and purification labor.

However, if multi-gram scale-up is required for preclinical toxicity studies, Continuous Flow Catalytic Hydrogenation is the only scientifically rigorous choice. It neutralizes the volatility of ethylamine and protects the furan ring, transforming a highly variable reaction into a predictable, robust manufacturing process.

References

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews (2020).[Link]

  • Lignocellulosic Biomass Upgrading into Valuable Nitrogen-Containing Compounds by Heterogeneous Catalysts. Industrial & Engineering Chemistry Research (2020).[Link]

  • Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society (2025).[Link]

Comparative

Method validation for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride impurity profiling

As a Senior Application Scientist, designing an impurity profiling strategy for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS 175915-12-5) requires moving beyond generic templates. This molecule—a secondary a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing an impurity profiling strategy for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS 175915-12-5) requires moving beyond generic templates. This molecule—a secondary amine featuring an electron-rich 5-methylfuran moiety[1]—presents a dual analytical challenge. The furan ring is highly susceptible to oxidative degradation, while the secondary amine is a classic precursor for Nitrosamine Drug Substance-Related Impurities (NDSRIs)[2].

To comply with modern regulatory expectations, we must implement an Analytical Quality by Design (AQbD) framework as outlined in [3], coupled with rigorous validation parameters defined by [4]. This guide objectively compares two distinct but complementary methodologies—HPLC-UV and UHPLC-MS/MS—demonstrating how to build a self-validating, phase-appropriate control strategy.

Mechanistic Vulnerabilities & Risk Assessment

Before selecting an analytical technique, we must understand the chemical causality of the impurities we are trying to detect.

  • Oxidative Degradation: The π -electron density of the furan ring makes it a prime target for reactive oxygen species (ROS), leading to ring-opening events and polar degradation products.

  • Nitrosation (The Genotoxic Risk): Secondary amines react readily with trace nitrites (often present in excipients or water) under mildly acidic conditions to form N-nitroso derivatives[5]. The FDA mandates that these NDSRIs be controlled at ultra-trace levels, often requiring limits of quantitation (LOQ) below 0.03 ppm[2].

Pathway A N-[(5-Methyl-2-furyl)methyl] ethanamine HCl (Secondary Amine) B N-Nitroso Derivative (Genotoxic NDSRI) A->B Trace Nitrites Acidic pH C Furan Ring Oxidation Products A->C Oxidative Stress (ROS, Peroxides)

Figure 1: Primary degradation and nitrosation pathways of the target secondary amine.

Analytical Workflow Strategy

A single method cannot capture both macroscopic degradation products and trace genotoxins. Following ICH Q14 principles, we utilize a bifurcated method selection process[6].

Workflow Step1 Risk Assessment (ICH Q9 & Q14) Step2 Method Selection Step1->Step2 Step3a HPLC-UV (Routine Impurities >0.05%) Step2->Step3a Minimal Approach Step3b UHPLC-MS/MS (Trace NDSRIs <0.03 ppm) Step2->Step3b Enhanced Approach Step4 Method Validation (ICH Q2(R2)) Step3a->Step4 Step3b->Step4

Figure 2: Risk-based analytical procedure development workflow aligned with ICH Q14.

Experimental Protocols: Causality & Self-Validation

Protocol A: HPLC-UV (For Routine Related Substances)

Objective: Quantify non-mutagenic degradation products and process impurities at a reporting threshold of >0.05%. Causality: UV detection at 220 nm effectively captures the π→π∗ transitions of the furan ring. We utilize a pH-controlled mobile phase (pH 6.0) to keep the secondary amine partially deprotonated, preventing severe peak tailing caused by secondary interactions with free silanols on the stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid.

    • Buffer B: 100% Acetonitrile.

  • Chromatographic Conditions: Column: C18 (150 x 4.6 mm, 3 µm). Flow rate: 1.0 mL/min. Column Temperature: 30°C. Gradient: 5% B to 90% B over 20 minutes. Detection: UV at 220 nm.

  • Self-Validating System Suitability Test (SST): Inject a reference standard solution (0.1 mg/mL). Acceptance Criteria: The system is only valid for sample analysis if the tailing factor is 1.5 and theoretical plates are 5000.

  • Sample Analysis: Inject 10 µL of the sample prepared at 1.0 mg/mL in the initial mobile phase. Integrate all peaks above the 0.05% area threshold.

Protocol B: UHPLC-MS/MS (For Trace NDSRI Quantification)

Objective: Detect N-nitroso-N-ethyl-5-methyl-2-furanmethanamine at sub-ppm levels. Causality: UV detection lacks the sensitivity required for FDA acceptable intake limits[7]. We employ Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM). We explicitly avoid Trifluoroacetic Acid (TFA) in the mobile phase, as it causes severe ion suppression in ESI positive mode; instead, we use 0.1% Formic Acid to promote protonation [M+H]+ [8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in Water:Methanol (80:20) to a high concentration of 10 mg/mL to allow for trace detection.

  • Internal Standard (IS) Spiking: Self-Validation Step: Spike all samples and calibration standards with 0.05 ppm of an isotopically labeled internal standard (e.g., 13C2​ -labeled NDSRI). This corrects for matrix effects and variations in ionization efficiency[8].

  • Chromatographic Conditions: Column: Sub-2 µm C18 (100 x 2.1 mm, 1.7 µm). Flow rate: 0.4 mL/min. Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B).

  • MS/MS Parameters: ESI positive mode. Capillary voltage: 3.5 kV. Monitor the specific MRM transition for the protonated precursor to its primary product ion (typically corresponding to the loss of the NO group, Δm/z=30 ).

  • Data Acquisition: Dwell time of 50 ms per transition. Acceptance Criteria: Signal-to-noise (S/N) for the 0.015 ppm LOQ standard must be 10[2].

Method Validation Data (ICH Q2(R2) Compliance)

To demonstrate that both procedures are "fit for purpose," they were validated against[9]. The table below summarizes the comparative performance data.

Validation Parameter (ICH Q2(R2))HPLC-UV (Related Substances)UHPLC-MS/MS (Genotoxic NDSRIs)Regulatory Acceptance Criteria
Specificity Resolution ( Rs​ ) > 1.5 for all known degradantsNo matrix interference at target MRM transitionComplete baseline separation / No co-elution
Limit of Detection (LOD) 0.01% (100 ppm)0.005 ppm (5 ppb)S/N 3
Limit of Quantitation (LOQ) 0.03% (300 ppm)0.015 ppm (15 ppb)S/N 10
Linearity (Range) 0.03% – 120% of specification limit0.015 ppm – 5.0 ppmCorrelation Coefficient ( R2 ) ≥0.999
Accuracy (% Recovery) 98.5% – 101.2%90.4% – 108.7%98-102% (Assay); 90-110% (Trace Impurities)
Precision (Repeatability) 0.8% RSD (n=6)4.2% RSD (n=6) 2.0% (UV); 10.0% (Trace MS/MS)

Conclusion

For N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride, relying solely on traditional HPLC-UV is a regulatory risk due to the molecule's propensity for nitrosation. While HPLC-UV provides excellent precision and robustness for monitoring oxidative furan degradation products, UHPLC-MS/MS is mandatory for the control of trace NDSRIs. By validating both methods in tandem, laboratories can ensure comprehensive lifecycle management and full compliance with ICH Q14 and FDA mandates.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." ICH Official Website. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance Documents. URL:[Link]

  • Organic Process Research & Development. "Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation." ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride

As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to encompass the safe and ethical management of all laboratory materials. The proper disposal of chemical reagents like N-...

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Author: BenchChem Technical Support Team. Date: March 2026

As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to encompass the safe and ethical management of all laboratory materials. The proper disposal of chemical reagents like N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride is not merely a procedural task but a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in an understanding of its chemical nature and the governing safety regulations.

Hazard Profile and Waste Classification: Understanding the "Why"

Before any disposal procedure, it is crucial to understand the inherent hazards of the substance. N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride possesses two key structural features that dictate its handling and disposal classification: an amine hydrochloride group and a furan ring .

  • Amine Hydrochlorides : Amines are organic derivatives of ammonia and can be corrosive and toxic.[1][2] They should be stored away from incompatible materials like strong acids or oxidizers.[1] Handling requires appropriate personal protective equipment (PPE) to prevent skin and eye contact.[1][3]

  • Furan-Containing Compounds : The furan moiety classifies this compound as a heterocyclic aromatic ether. Furan and its derivatives are treated as hazardous waste due to potential toxicity and environmental risks.[4][5][6] They can be flammable and may form explosive peroxides upon exposure to air.[5]

Given these characteristics, N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride must be classified and handled as a hazardous waste .[4] Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), improper disposal of such chemicals is prohibited.[7][8] Never dispose of this compound or its solutions in the regular trash or down the sanitary sewer.[5][6][7][9]

Immediate Safety Protocols: Your First Line of Defense

Prior to handling the waste material, ensure all safety measures are in place. This is a non-negotiable step to protect yourself and your colleagues.

  • Work Area : All handling of this chemical waste should occur within a well-ventilated area, preferably inside a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE) : A baseline of required PPE includes:

    • Eye Protection : Chemical safety goggles are mandatory.[1][9]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).[1][9]

    • Body Protection : A lab coat must be worn to protect from splashes.[1][9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance from the point of generation to the point of collection.

Step 1: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and streamlines the disposal process.[3] Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents.[5][10]

Waste FormCollection Procedure
Solid Waste Place unused or contaminated solid N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride directly into a designated, chemically resistant hazardous waste container with a secure, screw-on cap.[9]
Liquid Waste Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Ensure the container material is appropriate for any solvents used.[9]
Contaminated Labware Disposable items (e.g., pipette tips, weighing paper) heavily contaminated with the compound should be placed in the solid hazardous waste container.[11]
Step 2: Container Labeling

Accurate labeling is a critical regulatory requirement.[7][12] As soon as waste is added, affix a "Hazardous Waste" label to the container. The label must include:

  • The full chemical name: "N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride"

  • The date when waste was first added to the container.[4]

  • A list of all components in the container, including solvents and their approximate percentages.[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.[4][7]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be under the control of laboratory personnel.[4]

  • Keep the container securely closed at all times, except when adding waste.[4]

  • Utilize a secondary containment tray to mitigate any potential leaks or spills.[4][11]

Step 4: Decontamination of Empty Containers

An empty container that held this compound is still considered hazardous waste until properly decontaminated.[13]

  • Triple-Rinse : Rinse the empty container three times with a suitable solvent that can dissolve the compound.[9][13]

  • Collect Rinsate : Crucially, the solvent from all three rinses (the "rinsate") must be collected and disposed of as liquid hazardous waste in the appropriate container.[9][13] Do not pour the rinsate down the drain.

  • Final Disposal : Once triple-rinsed, deface or remove the original label. The container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[9][13]

The Final Disposal Pathway: From Lab to Treatment

The ultimate disposal of hazardous waste is a regulated process handled by trained professionals.

  • Initiate Pickup : When your waste container is nearly full (leaving at least 10% headspace for expansion) or reaches the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4][6]

  • Professional Handling : Do not transport hazardous waste across the facility yourself.[13] The EHS department or a licensed hazardous waste contractor will collect the waste and transport it to a central accumulation area before it is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]

Visualization of the Disposal Workflow

The following diagram illustrates the lifecycle of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride waste in a compliant laboratory setting.

G Start Generation of Waste N-[(5-Methyl-2-furyl)methyl]ethanamine HCl Classify Classify as Hazardous Waste Start->Classify PPE Don Personal Protective Equipment (PPE) Classify->PPE Segregate Segregate Waste by Form (Solid, Liquid, Contaminated Items) PPE->Segregate Collect Collect in Compatible, Securely Labeled Container Segregate->Collect Store Store in Designated Satellite Accumulation Area (SAA) Collect->Store EHS Contact EHS for Pickup Store->EHS Transport Collection by Licensed Transporter EHS->Transport TSDF Final Disposal at Permitted Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF

Caption: Disposal Workflow for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • SAFETY DATA SHEET for 2-Acetyl-5-methylfuran. (2025, December 22).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?
  • Regulation of Laboratory Waste. American Chemical Society.
  • Navigating the Disposal of 1-(Furan-2-yl)ethanol: A Procedural Guide for Laboratory Professionals. (2025, December). Benchchem.
  • SAFETY DATA SHEET for 5-Methyl-2-furanmethanol. Fisher Scientific.
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 27). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • MSDS Amine. Resyn Biosciences.
  • Standard Operating Procedure for the use of Furan. Western Carolina University.
  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.
  • SAFETY DATA SHEET for (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol. AK Scientific, Inc.
  • SAFETY DATA SHEET for Mechlorethamine Hydrochloride. (2021, August 25). Spectrum Chemical.
  • Furan - Safety Data Sheet. ChemicalBook.
  • Amine Disposal For Businesses. Collect and Recycle.
  • AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals | NOAA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride
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N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride
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